VTP50469 Fumarate: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia
VTP50469 Fumarate: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VTP50469 fumarate is a potent, selective, and orally bioavailable small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival and proliferation of MLL-rearranged (MLLr) leukemias.[1][2][3] MLLr leukemias, which account for a significant portion of acute leukemias in infants and have a generally poor prognosis, are driven by oncogenic MLL fusion proteins that aberrantly regulate gene expression.[2] VTP50469 disrupts the core pathogenic mechanism of these leukemias by evicting the MLL fusion protein complex from chromatin, leading to the downregulation of key target genes, cell differentiation, apoptosis, and ultimately, a profound anti-leukemic effect.[1] This technical guide provides a comprehensive overview of the mechanism of action of VTP50469, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
The Menin-MLL Interaction: A Key Vulnerability in MLLr Leukemia
In MLLr leukemias, the N-terminus of the MLL1 (KMT2A) protein is fused to one of over 80 different partner proteins, creating an oncogenic fusion protein.[4] These MLL fusion proteins are responsible for driving a leukemogenic gene expression program. A crucial component of this process is the interaction with the nuclear protein Menin.[5] Menin acts as a scaffold, tethering the MLL fusion protein to chromatin, which is essential for the aberrant expression of downstream target genes like HOXA9 and MEIS1 that promote leukemic cell growth and block differentiation.[5] The dependency on the Menin-MLL interaction for leukemogenesis makes it a prime therapeutic target.[1]
VTP50469 Fumarate: A Potent and Selective Inhibitor
VTP50469 was developed through structure-based design to specifically inhibit the Menin-MLL interaction.[1] It exhibits high potency with a Ki of 104 pM for the Menin-MLL interaction.[3][6]
In Vitro Efficacy
VTP50469 demonstrates potent anti-proliferative activity against a panel of MLLr leukemia cell lines, with IC50 values in the low nanomolar range.
| Cell Line | MLL Fusion | Leukemia Type | IC50 (nM) |
| MOLM13 | MLL-AF9 | AML | 13[6][7] |
| MV4;11 | MLL-AF4 | AML | 17[6][7] |
| RS4;11 | MLL-AF4 | B-ALL | 25[6][7] |
| SEMK2 | MLL-AF4 | B-ALL | 27[6][7] |
| KOPN8 | MLL-ENL | B-ALL | 15[6][7] |
| THP1 | MLL-AF9 | AML | 37[6][7] |
| NOMO1 | MLL-AF9 | AML | 30[6][7] |
| ML2 | MLL-AF6 | AML | 16[6][7][8] |
| EOL1 | MLL-AF9 | AML | 20[6][7] |
| HB11;19 | MLL-ENL | B-ALL | 36[6][7] |
| Murine MLL-AF9 | MLL-AF9 | AML | 15[6] |
VTP50469 also shows activity against NPM1-mutant AML, which shares a dependency on the Menin-MLL interaction.[8][9]
Core Mechanism of Action: Disruption of the MLL Fusion Complex on Chromatin
The primary mechanism of action of VTP50469 is the disruption of the Menin-MLL fusion protein interaction, leading to a cascade of molecular events that ultimately suppress the leukemogenic program.
Dissociation of the Menin-MLL Complex
VTP50469 treatment leads to the dissociation of Menin from high-molecular-weight protein complexes in the nucleus of MLLr leukemia cells.[8][9] This was demonstrated through glycerol gradient sedimentation experiments.[9]
Eviction from Chromatin
The dissociation of the complex results in the eviction of both Menin and the MLL fusion protein from their target gene loci on the chromatin.[1][8] This has been confirmed by Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and CUT&RUN-seq experiments, which showed a significant reduction in Menin and MLL fusion protein occupancy at the transcriptional start sites (TSS) of target genes after VTP50469 treatment.[4][8][9] VTP50469 treatment also leads to the eviction of DOT1L, another critical component of the MLL fusion complex, from chromatin.[8]
Downregulation of MLL Target Gene Expression
The removal of the MLL fusion complex from chromatin leads to a rapid and sustained downregulation of MLL target gene expression.[4] RNA sequencing (RNA-seq) analysis of MLLr cell lines treated with VTP50469 revealed a significant decrease in the expression of key leukemogenic genes, including HOXA9, MEIS1, PBX3, and MEF2C.
Induction of Apoptosis and Differentiation
The suppression of the MLL-driven oncogenic program by VTP50469 induces distinct cellular responses depending on the leukemia subtype. In MLLr B-cell acute lymphoblastic leukemia (B-ALL) cell lines, VTP50469 treatment leads to a rapid induction of apoptosis.[4][6] In contrast, MLLr acute myeloid leukemia (AML) cell lines primarily undergo dose-dependent differentiation, as evidenced by the increased expression of myeloid differentiation markers such as CD11b.[4][6][9]
In Vivo Anti-Leukemic Efficacy
VTP50469 has demonstrated remarkable in vivo efficacy in patient-derived xenograft (PDX) models of MLLr leukemia.[1][10]
| PDX Model | Treatment | Outcome |
| MLLr B-ALL | VTP50469 (oral administration) | Dramatic reduction in leukemia burden; many mice remained disease-free for over a year.[1][10] |
| MLLr AML | VTP50469 (oral administration) | Significant decrease in leukemia burden in peripheral blood, spleen, and bone marrow.[10] |
| NPM1-mutant AML | VTP50469 (oral administration) | Dramatic reduction of human leukemia cells.[11] |
Oral administration of VTP50469 in mouse chow was well-tolerated, with no significant toxicity or weight loss observed at highly effective doses.[10][11]
Experimental Protocols
Cell Viability and Proliferation Assays
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Method: MLLr leukemia cell lines are seeded in 96-well plates and treated with a concentration range of VTP50469 or DMSO as a vehicle control.
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Incubation: Cells are incubated for a specified period (e.g., 3-10 days).[8][12]
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Readout: Cell viability is assessed using assays such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8] The number of viable cells can also be determined by trypan blue exclusion staining and counting.[12]
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Data Analysis: IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.
Glycerol Gradient Sedimentation
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Purpose: To assess the effect of VTP50469 on the integrity of high-molecular-weight protein complexes containing Menin.
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Protocol:
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Nuclear extracts are prepared from MLLr leukemia cells treated with VTP50469 or DMSO.
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The extracts are loaded onto a 10%-20% glycerol gradient.[8]
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The gradients are centrifuged at high speed to separate protein complexes based on their size and shape.
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Fractions are collected from the gradient and analyzed by Western blotting using an anti-Menin antibody to determine the distribution of Menin across the gradient.[8]
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Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
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Purpose: To map the genome-wide occupancy of Menin, MLL fusion proteins, and other chromatin-associated proteins.
-
Protocol:
-
MLLr cells are treated with VTP50469 or DMSO for a specified duration (e.g., 3 days).[8]
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Proteins are cross-linked to DNA using formaldehyde.
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Chromatin is sheared into small fragments.
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Antibodies specific to the protein of interest (e.g., Menin, MLL) are used to immunoprecipitate the protein-DNA complexes.
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The cross-links are reversed, and the DNA is purified.
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The purified DNA is sequenced, and the reads are mapped to the genome to identify protein binding sites.
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RNA Sequencing (RNA-seq)
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Purpose: To determine the global changes in gene expression following VTP50469 treatment.
-
Protocol:
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MLLr cells are treated with VTP50469 or DMSO for different time points (e.g., 2 and 7 days).[4]
-
Total RNA is extracted from the cells.
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mRNA is enriched and used to construct a cDNA library.
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The library is sequenced using a high-throughput sequencing platform.
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The sequencing reads are aligned to a reference genome, and gene expression levels are quantified.
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Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon VTP50469 treatment.
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Visualizing the Mechanism of Action
Signaling Pathway
Caption: VTP50469 inhibits the Menin-MLL interaction, leading to downstream cellular effects.
Experimental Workflow: ChIP-seq
Caption: A simplified workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Conclusion
VTP50469 fumarate represents a promising targeted therapy for MLL-rearranged leukemias. Its mechanism of action is well-defined, involving the direct inhibition of the critical Menin-MLL interaction, which leads to the disruption of the core oncogenic program in these cancers. The potent and selective nature of VTP50469, coupled with its impressive preclinical efficacy and favorable safety profile, has paved the way for its clinical development. Further research and ongoing clinical trials will continue to elucidate the full potential of this therapeutic approach for patients with these high-risk leukemias.
References
- 1. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. answers.childrenshospital.org [answers.childrenshospital.org]
- 3. selleckchem.com [selleckchem.com]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cms.syndax.com [cms.syndax.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 8. cms.syndax.com [cms.syndax.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
